Methyl 2-(furan-3-yl)acetate Methyl 2-(furan-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 62689-88-7
VCID: VC3940705
InChI: InChI=1S/C7H8O3/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3
SMILES: COC(=O)CC1=COC=C1
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

Methyl 2-(furan-3-yl)acetate

CAS No.: 62689-88-7

Cat. No.: VC3940705

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(furan-3-yl)acetate - 62689-88-7

Specification

CAS No. 62689-88-7
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name methyl 2-(furan-3-yl)acetate
Standard InChI InChI=1S/C7H8O3/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3
Standard InChI Key WDIDUBGASVNQFE-UHFFFAOYSA-N
SMILES COC(=O)CC1=COC=C1
Canonical SMILES COC(=O)CC1=COC=C1

Introduction

Structural and Molecular Properties

Methyl 2-(furan-3-yl)acetate features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked to a methyl acetate moiety via a methylene bridge. Key structural identifiers include:

PropertyValueSource
IUPAC Namemethyl 2-(furan-3-yl)acetate
Molecular FormulaC7H8O3\text{C}_7\text{H}_8\text{O}_3
Molecular Weight140.14 g/mol
InChI KeyWDIDUBGASVNQFE-UHFFFAOYSA-N
SMILESCOC(=O)CC1=COC=C1

The compound’s planar furan ring enables π-π interactions, while the ester group contributes to its reactivity in nucleophilic acyl substitutions.

Synthesis Methods

Esterification of 2-(Furan-3-yl)acetic Acid

The most common synthesis involves esterifying 2-(furan-3-yl)acetic acid with methanol using sulfuric acid as a catalyst under reflux conditions. This method achieves yields >80% and is scalable for industrial production:

2-(Furan-3-yl)acetic acid+MeOHH2SO4Methyl 2-(furan-3-yl)acetate+H2O\text{2-(Furan-3-yl)acetic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 2-(furan-3-yl)acetate} + \text{H}_2\text{O}

Palladium-Catalyzed Carbonylation

A novel approach utilizes palladium-catalyzed carbonylation of allenols with iodobenzene in acetonitrile. For example, 2-methyl-1-phenylbuta-2,3-dien-1-ol reacts under CO atmosphere (1 atm) to form ethyl 2-(4-methyl-2,5-diphenylfuran-3-yl)acetate, demonstrating the method’s versatility for synthesizing substituted derivatives .

Chemical Reactivity and Reactions

Oxidation

The furan ring undergoes oxidation with agents like KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 to yield furan-3-carboxylic acid derivatives. For instance:

Methyl 2-(furan-3-yl)acetateKMnO4Furan-3-carboxylic acid+CO2+MeOH\text{Methyl 2-(furan-3-yl)acetate} \xrightarrow{\text{KMnO}_4} \text{Furan-3-carboxylic acid} + \text{CO}_2 + \text{MeOH}

This reaction is critical for generating bioactive intermediates.

Reduction

The ester group is reduced to a primary alcohol using LiAlH4\text{LiAlH}_4:

Methyl 2-(furan-3-yl)acetateLiAlH42-(Furan-3-yl)ethanol+MeOH\text{Methyl 2-(furan-3-yl)acetate} \xrightarrow{\text{LiAlH}_4} \text{2-(Furan-3-yl)ethanol} + \text{MeOH}

This product is valuable in fragrance synthesis.

Transesterification

In acidic or basic conditions, the methyl ester reacts with higher alcohols (e.g., ethanol) to form alkyl esters, enabling functional group diversification.

Applications in Research and Industry

Organic Synthesis

The compound serves as a precursor for complex molecules, including:

  • Anticancer agents: Derivatives like methyl 2-[2-(cyanomethyl)furan-3-yl]acetate (CAS 102050121) are explored for cytotoxicity .

  • Antimicrobial compounds: Analogues with difluoromethyl groups exhibit enhanced bioactivity.

Flavor and Fragrance Industry

Its pleasant odor makes it suitable for flavoring agents. For example, structurally similar furan derivatives are used in meaty aroma formulations .

Pharmacological Studies

Methyl 2-amino-2-(furan-3-yl)acetate hydrochloride (CAS 2770358-61-5) is investigated for CNS activity, showing antinociceptive properties in murine models .

Hazard StatementPrecautionary MeasureSource
H315-H319Causes skin/eye irritation
P261-P264Avoid inhalation; wear gloves

Industrial handling mandates explosion-proof equipment and inert gas environments to mitigate risks .

Comparison with Analogous Compounds

CompoundKey DifferenceReactivity/Bioactivity
Ethyl 2-(furan-3-yl)acetateEthyl ester groupSlower hydrolysis vs. methyl
Methyl 2-(thiophen-3-yl)acetateThiophene ring (S vs. O)Enhanced aromatic stability
Methyl 2-(furan-2-yl)acetateEster at furan-2-positionAltered electrophilic substitution

The 3-substitution pattern in methyl 2-(furan-3-yl)acetate uniquely influences its electronic profile, enhancing interactions with biological targets.

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